Glufosinate-Ammonium

Description

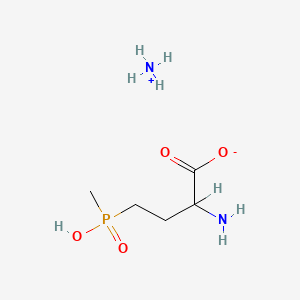

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

...Glufosinate ammonium is a structural analogue of glutamate & acts in plants by inhibition of glutamine synthetase leading to a complete breakdown of ammonia metab. Owing to the structural analogy of glufosinate ammonium to glutamate, its effect on various glutamate-utilizing systems needed to be investigated in mammals. Although in laboratory animals glufosinate ammonium causes an inhibition of glutamine synthetase activity in different tissues, this inhibition led to slight increases of glutamate and ammonia levels at high sublethal and lethal doses only. After oral admin for 28 days, glufosinate ammonium had no effect on glutathione & carbohydrate metab & no effect on biosynthesis of non-essential amino acids in rats & dogs. Glufosinate ammonium does not interfere with various neurotransmitter receptors in vitro & does not influence the catecholamine neurotransmitter tissue concn after iv application. The results of these studies show that ... in mammals the inhibition of glutamine synthetase activity in various tissues does not lead to a breakdown of ammonia metab. The mammalian metab ... compensates for this inhibition of glutamine synthetase activity by various other metabolic pathways ... |

|---|---|

CAS No. |

73777-50-1 |

Molecular Formula |

C5H15N2O4P |

Molecular Weight |

198.16 g/mol |

IUPAC Name |

azanium 2-amino-4-[hydroxy(methyl)phosphoryl]butanoate |

InChI |

InChI=1S/C5H12NO4P.H3N/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H3 |

InChI Key |

ZBMRKNMTMPPMMK-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(CCC(C(=O)[O-])N)O.[NH4+] |

Color/Form |

White to light yellow crystalline powder |

density |

1.4 g/ml at 20 °C |

melting_point |

215 °C |

Other CAS No. |

77182-82-2 |

physical_description |

White to light yellow solid; [HSDB] |

Pictograms |

Irritant; Health Hazard |

Related CAS |

51276-47-2 (Parent) |

shelf_life |

Stable /with exposure to/ light. |

solubility |

Water solubility 1370 g/l (+/- 11%) In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014 In water, 1,370 g/l @ 22 °C |

Synonyms |

2-amino-4-methylphosphinobutyric acid ammonium glufosinate ammonium-DL-homoalanine-4-yl(methyl)-phosphinate Basta DL-glufosinate glufosinate glufosinate ammonium glufosinate-ammonium glufosinate-P phosphinothricin phosphinothricin hydrochloride phosphinothricin hydrochloride, (S)-isomer phosphinothricin, (S)-isomer phosphinothricin, barium (1:1) salt, (+-)-isomer phosphinothricin, calcium (2:1) salt, (S)-isomer phosphinothricin, copper (+2) salt phosphinothricin, diammonium salt phosphinothricin, dipotassium salt, (S)-isomer phosphinothricin, disodium salt phosphinothricin, disodium salt, (S)-isomer phosphinothricin, monoammonium salt phosphinothricin, monoammonium salt, (S)-isomer phosphinothricin, monopotassium salt, (S)-isomer phosphinothricin, monosodium salt phosphinothricin, monosodium salt, (S)-isomer phosphinothricin, sodium salt, (S)-isome |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery and History of Glufosinate-Ammonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glufosinate-ammonium, the ammonium salt of the amino acid phosphinothricin, is a widely utilized broad-spectrum herbicide with a unique mode of action. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, from its natural origins to its synthesis and the advent of herbicide-resistant crops. The document details the key scientific experiments that elucidated its mechanism of action, presents quantitative data in a structured format, and offers diagrams to illustrate critical pathways and processes.

Discovery of a Natural Herbicide

The journey of this compound begins with the discovery of a naturally occurring compound. In the 1960s and early 1970s, independent research groups in Germany and Japan made a significant finding. Scientists at the University of Tübingen and the Meiji Seika Kaisha Company discovered that certain species of soil bacteria, Streptomyces viridochromogenes and Streptomyces hygroscopicus, produce a tripeptide with inhibitory effects on bacteria.[1][2][3] This tripeptide was named bialaphos.[1][4][5]

Bialaphos is composed of two L-alanine residues and a unique amino acid analogue of glutamate, which was named phosphinothricin.[1][4][6] Further investigation revealed that phosphinothricin is the active component responsible for the biological activity. It was found to be a potent inhibitor of the enzyme glutamine synthetase.[1] In 1976, greenhouse tests confirmed the herbicidal activity of phosphinothricin.[7]

From Natural Product to Commercial Herbicide: A Historical Timeline

The transition from the discovery of phosphinothricin to the commercialization of this compound involved key milestones in chemical synthesis and agricultural biotechnology.

| Year | Key Development | Significance |

| 1960s-Early 1970s | Discovery of bialaphos and phosphinothricin from Streptomyces species.[1] | Identification of a novel, naturally occurring herbicidal compound. |

| 1970s | Scientists at Hoechst synthesize the racemic mixture of phosphinothricin, termed glufosinate.[1] | Paved the way for large-scale production of the herbicide. |

| 1984 | Glufosinate is first registered for use as a herbicide.[8] | Commercial introduction of a new mode of action herbicide. |

| Late 1980s | Discovery of the bar and pat genes in Streptomyces species, which confer resistance to phosphinothricin.[1][9] | Enabled the development of genetically modified, glufosinate-resistant crops. |

| 1995 | The first glufosinate-resistant crop, canola, is brought to market.[1] | Marked the beginning of the use of glufosinate in conjunction with herbicide-tolerant crops. |

| 1997 | Glufosinate-resistant corn is introduced.[1] | Expansion of the technology to a major global crop. |

| 2004 | Glufosinate-resistant cotton becomes available.[1] | Further diversification of glufosinate-tolerant crop offerings. |

| 2011 | Glufosinate-resistant soybeans are introduced.[1] | Application of the technology to another key agricultural commodity. |

Mode of Action: Inhibition of Glutamine Synthetase

This compound's efficacy as a herbicide stems from its targeted inhibition of a crucial plant enzyme, glutamine synthetase (GS).[7][10] This enzyme plays a central role in nitrogen metabolism by catalyzing the conversion of glutamate and ammonia into glutamine.[1][7]

The inhibition of GS by phosphinothricin is an irreversible process.[1] Phosphinothricin acts as a structural analog of glutamate and binds to the glutamate-binding site of the enzyme.[1][2] The enzyme then phosphorylates phosphinothricin, but the subsequent step of ammonia incorporation is blocked.[2] This leads to the irreversible inactivation of the enzyme.[2]

The consequences of GS inhibition are twofold and lead to rapid plant death:

-

Ammonia Accumulation: The blockage of ammonia assimilation leads to a rapid and toxic buildup of ammonia within the plant cells, particularly in the thylakoid lumen.[1] This accumulation is detectable within one hour of glufosinate application.[1]

-

Disruption of Photosynthesis: The high levels of ammonia uncouple photophosphorylation, the process that generates ATP during photosynthesis.[1] This disruption leads to the production of reactive oxygen species (ROS), which cause lipid peroxidation and the destruction of cell membranes.[1][11]

Glufosinate is a contact herbicide, meaning it is primarily effective on the parts of the plant it directly touches.[7][12] It has limited systemic action within the plant.[1]

Caption: this compound's mode of action, from enzyme inhibition to plant death.

Chemical Synthesis of this compound

The commercial production of this compound relies on chemical synthesis to produce the racemic mixture of D- and L-phosphinothricin. While various synthetic routes have been developed, a common approach involves the Strecker synthesis.

One described synthesis process is as follows:

-

Reaction of Phosphorus Trichloride, Chloromethane, and Aluminum Trichloride: These reactants are mixed to form a complex intermediate.[13]

-

Formation of Diethyl Methylphosphonate: The intermediate is processed to yield Diethyl Methylphosphonate.[13]

-

Reaction with Acrylaldehyde: Diethyl Methylphosphonate reacts with acrylaldehyde to produce a phosphorus aldehyde.[13]

-

Strecker Reaction: The phosphorus aldehyde then undergoes a Strecker reaction with an amino cyanide source.[13]

-

Hydrolysis and Purification: The resulting product is hydrolyzed and purified to yield glufosinate, which is then converted to the ammonium salt.[13]

Another patented method involves the reaction of diethyl methylphosphite with acrolein, followed by a reaction with sodium cyanide, ammonium chloride, and ammonia water, and subsequent hydrolysis.[14]

References

- 1. Glufosinate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Herbicide Phosphinothricin Causes Direct Stimulation Hormesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zellbio.eu [zellbio.eu]

- 5. Bialaphos - Wikipedia [en.wikipedia.org]

- 6. Bialaphos | C11H22N3O6P | CID 5462314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. agriculture.basf.com [agriculture.basf.com]

- 8. CN102399239A - Synthesis method of this compound and analogue - Google Patents [patents.google.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 11. This compound: a review of the current state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fbn.com [fbn.com]

- 13. agrofarmchemical.com [agrofarmchemical.com]

- 14. CN112358499A - Synthesis method of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Mode of Action of Glufosinate-Ammonium on Glutamine Synthetase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glufosinate-ammonium, a broad-spectrum herbicide, exerts its phytotoxic effects through the potent and specific inhibition of glutamine synthetase (GS), a pivotal enzyme in plant nitrogen metabolism. This guide provides a comprehensive technical overview of the molecular interactions, biochemical consequences, and methodologies used to study this critical mode of action. By inhibiting GS, this compound triggers a cascade of events, including the rapid accumulation of toxic ammonia, depletion of essential amino acids, and the generation of reactive oxygen species (ROS), ultimately leading to rapid cell death. This document details the kinetic parameters of this inhibition, presents quantitative data on its metabolic impact, outlines key experimental protocols, and provides visual representations of the involved pathways and workflows.

Introduction: The Central Role of Glutamine Synthetase

Glutamine synthetase (GS) is a ubiquitous enzyme that plays a central role in the assimilation and recycling of ammonia in plants. It catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine, a key nitrogen donor for the biosynthesis of other amino acids, nucleotides, and various nitrogenous compounds.[1][2] In plants, GS is crucial for assimilating ammonia derived from nitrate reduction, photorespiration, and protein catabolism.[3] Given its essential role, GS is a prime target for the development of herbicides.

Molecular Mechanism of this compound Action

Glufosinate, the active component of this compound, is a structural analog of glutamate.[4] Its herbicidal activity stems from its ability to act as a potent inhibitor of glutamine synthetase.

Competitive and Irreversible Inhibition

Glufosinate acts as a competitive inhibitor with respect to glutamate, binding to the same active site on the glutamine synthetase enzyme.[3] The inhibition is a two-step process: glufosinate initially binds to the glutamate-binding site. The enzyme then phosphorylates glufosinate, forming a stable, phosphorylated intermediate that remains tightly bound to the active site.[3] This phosphorylation step renders the inhibition effectively irreversible, leading to a "suicide inhibition" mechanism.[1]

Kinetic Parameters of Inhibition

The efficacy of an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The affinity of an enzyme for its substrate is denoted by the Michaelis constant (Km).

| Parameter | Value | Organism/Tissue | Reference |

| Ki (Glufosinate) | 6.5 µM | Asparagus mesophyll cells | N/A |

| Km (Glutamate) | 2 mM | Mouse spinal cord |

Structural Insights into Binding

Homology modeling and structural studies have identified key amino acid residues within the active site of glutamine synthetase that are crucial for glufosinate binding. In Zea mays, residues at positions 131, 192, 249, 291, 311, and 332 are involved in the interaction with glufosinate.[5] The high degree of conservation of these residues across different plant species underscores the broad-spectrum activity of the herbicide.[6]

Biochemical Consequences of Glutamine Synthetase Inhibition

The inhibition of glutamine synthetase by this compound triggers a series of profound and detrimental biochemical changes within the plant cell.

Ammonia Accumulation

The primary and most immediate consequence of GS inhibition is the rapid and toxic accumulation of ammonia.[7] Unable to be assimilated into glutamine, free ammonia builds up to levels that can be over 100 times higher than in untreated cells.[8] This hyperammonemia disrupts cellular pH gradients, uncouples photophosphorylation, and directly damages cell membranes.

Depletion of Glutamine and Glutamate

The blockage of the GS-catalyzed reaction leads to a significant depletion of glutamine and, subsequently, other amino acids for which glutamine is a nitrogen donor.[7] Glutamate levels also decrease as its conversion is halted.[5] This amino acid starvation disrupts protein synthesis and overall cellular metabolism.

Generation of Reactive Oxygen Species (ROS)

Recent research has highlighted the critical role of reactive oxygen species (ROS) in the rapid phytotoxic action of glufosinate.[9][10] The inhibition of GS disrupts the photorespiratory cycle, a major pathway for dissipating excess light energy. This disruption, coupled with the uncoupling of photosynthesis by ammonia, leads to an over-reduction of the photosynthetic electron transport chain.[10] Consequently, molecular oxygen acts as an alternative electron acceptor, generating superoxide radicals, hydrogen peroxide, and other highly damaging ROS.[9] This oxidative burst leads to lipid peroxidation, membrane damage, and rapid cell death.[3]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies, illustrating the impact of glufosinate on glutamine synthetase activity and key metabolites.

Inhibition of Glutamine Synthetase Activity

| Plant Species | Glufosinate Concentration | Time After Treatment | % Inhibition of GS Activity | Reference |

| Velvetleaf (Abutilon theophrasti) | 160 g ai/ha | 8 hours | >80% | [8] |

| Velvetleaf (Abutilon theophrasti) | 320 g ai/ha | 8 hours | >80% | [8] |

| Amaranthus palmeri | 140 g ha⁻¹ (Midday) | 2 hours | >95% | [1] |

| Amaranthus palmeri | 140 g ha⁻¹ (Dusk) | 2-24 hours | 82% (max) | [1] |

| Lolium multiflorum (Susceptible) | 63.42 µM (IC50) | In vitro | 50% | [5] |

| Lolium multiflorum (Resistant Biotype 1) | 68.53 µM (IC50) | In vitro | 50% | [5] |

| Lolium multiflorum (Resistant Biotype 2) | 61.12 µM (IC50) | In vitro | 50% | [5] |

Ammonia Accumulation

| Plant Species | Glufosinate Treatment | Time After Treatment | Ammonia Level (relative to control) | Reference |

| Velvetleaf (Abutilon theophrasti) | 160 g/ha (applied at 2 pm) | 72 hours | Significantly higher than 10 pm application | [8] |

| Cotton, B. decumbens, I. grandifolia | 0.4 kg a.i. ha-1 | 2 days | Increased levels in all species |

Glutamate and Glutamine Depletion

| Plant Species | Glufosinate Treatment | Time After Treatment | Change in Metabolite Levels | Reference |

| Lolium multiflorum (Susceptible) | 560 g ai/ha | 24 hours | Glutamate and Glutamine decreased | [5] |

| Lolium multiflorum (Resistant) | 560 g ai/ha | 24 hours | Glutamate and Glutamine decreased | [5] |

| Cotton, B. decumbens, I. grandifolia | 0.4 kg a.i. ha-1 | 2 days | Glutamine reduced in all species | [11] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of glufosinate's mode of action. The following are outlines of key experimental protocols.

In Vitro Glutamine Synthetase Activity Assay (Colorimetric)

This assay measures the γ-glutamyl transferase activity of GS.

Materials:

-

Plant leaf tissue

-

Extraction Buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Assay Buffer (containing ATP, hydroxylamine, and other cofactors)

-

Glufosinate solutions of varying concentrations

-

L-glutamine solution (500 mM)

-

Ferric Chloride Reagent (for color development)

-

Microplate reader (540 nm)

Procedure:

-

Enzyme Extraction: Homogenize 200 mg of leaf tissue in extraction buffer and centrifuge to obtain a crude enzyme extract.[5]

-

Inhibitor Incubation: In a microplate well, combine 20 µL of the crude leaf extract with 180 µL of assay buffer (lacking L-glutamine) and 5 µL of a specific glufosinate concentration. Incubate for 30 minutes at 30°C to allow for inhibitor binding.[5]

-

Enzymatic Reaction: Initiate the reaction by adding 20 µL of 500 mM L-glutamine to each well and incubate for another 30 minutes at 30°C.[5]

-

Color Development: Stop the reaction and develop the color by adding 100 µL of ferric chloride reagent.[5]

-

Measurement: Read the absorbance at 540 nm. The intensity of the color is proportional to the GS activity.

Quantification of Ammonia in Plant Tissues (Colorimetric)

This protocol is based on the reaction of ammonia with phenol and hypochlorite to form a colored product.

Materials:

-

Plant tissue sample

-

2.5% Phosphotungstic acid solution

-

Dilute NaOH solution

-

Thymol solution

-

Bromine solution

-

n-Butanol

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Spectrophotometer (680 nm)

Procedure:

-

Extraction: Grind 20 g of the plant sample and extract with 180 ml of 2.5% phosphotungstic acid solution. Filter the mixture.

-

Reaction Setup: Pipette 2 ml of the filtrate into a separator. Add 8.0 ml of distilled water.

-

Reagent Addition: Sequentially add 1.0 ml of dilute NaOH, 2.0 ml of thymol solution, and 5.0 ml of bromine solution, mixing after each addition. Let the reaction proceed for 20 minutes.

-

Extraction of Colored Product: Add 20.0 ml of n-butanol and shake vigorously. Allow the layers to separate for 20 minutes.

-

Drying and Measurement: Drain the aqueous layer and pass the n-butanol layer through anhydrous Na2SO4. Measure the absorbance of the solution at approximately 680 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of ammonium chloride to quantify the ammonia in the plant samples.

Measurement of Reactive Oxygen Species (ROS) (Fluorometric)

This method utilizes the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect ROS.

Materials:

-

Plant tissue (e.g., leaf discs, roots)

-

H2DCFDA stock solution (e.g., 4 mM in DMSO)

-

Appropriate buffer (e.g., 10 mM TRIS-HCl, pH 7.4) or culture medium

-

Fluorescence microscope or microplate reader (Excitation/Emission ~488/525 nm)

Procedure:

-

Sample Preparation: Prepare plant samples (e.g., leaf discs or root segments) and place them in a suitable container (e.g., petri dish or microplate well).

-

Probe Loading: Add the H2DCFDA solution to the buffer or medium to a final concentration of 2-25 µM and incubate the plant samples in this solution for 20-30 minutes in the dark.[12]

-

Washing: Gently wash the samples with fresh buffer or medium to remove excess probe.

-

Fluorescence Measurement: Observe the samples under a fluorescence microscope or measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in ROS levels.

Visualizing the Mode of Action and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental procedures described in this guide.

Caption: Glufosinate's mode of action on glutamine synthetase.

Caption: Workflow for in vitro glutamine synthetase activity assay.

Caption: Workflow for ammonia quantification in plant tissues.

Conclusion

The inhibition of glutamine synthetase by this compound represents a well-characterized and highly effective herbicidal mode of action. A thorough understanding of the molecular interactions, kinetic parameters, and downstream biochemical consequences is crucial for researchers in the fields of weed science, plant physiology, and herbicide development. The detailed experimental protocols and visual aids provided in this guide offer a robust framework for further investigation into this important herbicidal mechanism and for the development of novel crop protection strategies. The multifaceted impact of GS inhibition, from ammonia toxicity to oxidative stress, underscores the intricate and vital role of nitrogen metabolism in plant survival.

References

- 1. Biochemical Basis for the Time-of-Day Effect on Glufosinate Efficacy against Amaranthus palmeri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a review of the current state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glufosinate ammonium--some aspects of its mode of action in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Involvement of glutamine synthetase 2 (GS2) amplification and overexpression in Amaranthus palmeri resistance to glufosinate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sbcpd.org [sbcpd.org]

- 8. ncwss.org [ncwss.org]

- 9. A novel insight into the mode of action of glufosinate: how reactive oxygen species are formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Pathway of Glufosinate-Ammonium in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of glufosinate-ammonium in the soil environment. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and environmental fate studies. This document details the core degradation pathway, summarizes key quantitative data, outlines experimental protocols for analysis, and provides visualizations of the critical processes.

Core Degradation Pathway

This compound, a widely used broad-spectrum herbicide, undergoes relatively rapid degradation in soil, primarily mediated by microbial activity. The principal degradation pathway involves the transformation of the parent compound into two main metabolites: 3-methylphosphinico-propionic acid (MPP) and 2-methylphosphinico-acetic acid (MPA)[1][2][3]. The degradation process is influenced by various soil properties and environmental conditions.

The initial and most significant step in the degradation is the microbial conversion of glufosinate. Soil microorganisms, through enzymatic action, are the main drivers of this transformation[1][2]. Two primary enzymatic reactions have been identified:

-

Transamination: This process converts glufosinate to its corresponding keto-acid, 2-oxo-4-[(hydroxy)(methyl)phosphinoyl]butyric acid (PPO). This intermediate is unstable and is further decarboxylated to form 3-methylphosphinico-propionic acid (MPP).

-

Acetylation: Some soil bacteria can acetylate the amino group of glufosinate, forming N-acetyl-glufosinate.

MPP is the major metabolite and can be further degraded to 2-methylphosphinico-acetic acid (MPA)[1][2][3]. Ultimately, the degradation pathway can lead to the mineralization of this compound, releasing carbon dioxide.

Factors influencing the rate of degradation include soil type, pH, organic matter content, temperature, and moisture. Higher microbial biomass and activity generally lead to faster degradation. Adsorption of this compound to soil particles, particularly clay and organic matter, can reduce its bioavailability for microbial degradation, thereby affecting its persistence.

Below is a diagram illustrating the core degradation pathway of this compound in soil.

Quantitative Data on Degradation Kinetics

The degradation of this compound in soil is often characterized by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This value can vary significantly depending on soil characteristics and environmental conditions.

| Parameter | Value | Soil Type / Conditions | Reference |

| Half-life (DT50) | 2.30 - 2.93 days | Open field conditions in Liaoning and Shandong, China. | [2] |

| Half-life (DT50) | 9.51 - 10.04 days | Tea field soil at application rates of 0.5 and 1.0 kg/ha . | [4] |

| Half-life (DT50) | 8.5 to 23.0 days | Aerobic soil conditions, dependent on application rate. | [4] |

| Half-life (DT50) | 4 - 10 days | General soil conditions. | [5] |

| Half-life (DT50) of Enantiomers | 3.4 to 33.0 days | L-glufosinate degraded faster than D-glufosinate in nonsterile natural soils. | [6] |

Table 1: Summary of this compound Half-life in Soil

| Analyte | Spiked Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| This compound | 0.1 | 77.2 - 95.5 | 1.8 - 4.1 |

| 0.5 | 77.2 - 95.5 | 1.8 - 4.1 | |

| 1.0 | 77.2 - 95.5 | 1.8 - 4.1 | |

| MPP | 0.1 | 98.3 - 100.3 | 0.4 - 1.4 |

| 0.5 | 98.3 - 100.3 | 0.4 - 1.4 | |

| 1.0 | 98.3 - 100.3 | 0.4 - 1.4 | |

| MPA | 0.1 | 99.3 - 99.6 | 1.3 - 2.0 |

| 0.5 | 99.3 - 99.6 | 1.3 - 2.0 | |

| 1.0 | 99.3 - 99.6 | 1.3 - 2.0 |

Table 2: Method Validation Data for the Analysis of this compound and its Metabolites in Soil using GC-FPD[2]

| Analyte | Spiked Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Glufosinate-P-ammonium | 0.1 | 94 - 119.8 | 2.8 - 9.0 |

| 1.0 | 94 - 119.8 | 2.8 - 9.0 |

Table 3: Method Validation Data for the Analysis of Glufosinate-P-Ammonium in Farmland Soil using HPLC with Fluorescence Detection[7]

Experimental Protocols

The study of this compound degradation in soil requires robust and validated analytical methods. The following sections outline key experimental protocols based on published literature and regulatory guidelines such as the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil"[1][8][9][10][11].

Soil Degradation Study (Following OECD 307 Principles)

This protocol describes a laboratory study to determine the rate and pathway of this compound degradation in soil under controlled aerobic conditions.

1. Soil Collection and Preparation:

-

Collect soil from a relevant agricultural area, avoiding sites with recent pesticide application.

-

The top 0-20 cm layer is typically used.

-

Remove large debris (stones, roots) and sieve the soil through a 2 mm mesh.

-

Characterize the soil for properties such as texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

-

Pre-incubate the soil at the test temperature and moisture content for a period of 7-14 days to allow microbial populations to stabilize.

2. Test Substance Application:

-

Use radiolabeled ([14C]) this compound to facilitate tracking of the parent compound and its metabolites, and to perform a mass balance.

-

Prepare a stock solution of the test substance.

-

Apply the test substance to the soil samples at a concentration relevant to the recommended field application rate. Ensure even distribution.

3. Incubation:

-

Incubate the treated soil samples in the dark in a controlled environment (e.g., an incubator) at a constant temperature (e.g., 20 ± 2 °C).

-

Maintain the soil moisture at a specific level, typically 40-60% of the maximum water holding capacity.

-

Use a flow-through system or biometer flasks to trap evolved 14CO2 in an alkaline solution (e.g., NaOH or KOH), allowing for the quantification of mineralization.

4. Sampling and Extraction:

-

Collect replicate soil samples at various time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract the soil samples immediately or store them frozen (-20 °C) until analysis.

-

Extraction is typically performed with an aqueous solution, such as a dilute ammonium hydroxide solution, due to the high polarity of glufosinate and its metabolites.

-

Shake the soil-solvent mixture for a defined period (e.g., 1-2 hours) and then centrifuge to separate the extract.

5. Analysis:

-

Analyze the extracts for the parent compound and its metabolites using appropriate analytical techniques (see Section 3.2 and 3.3).

-

Quantify the radioactivity in the soil extracts, the extracted soil (non-extractable residues), and the CO2 traps using Liquid Scintillation Counting (LSC).

6. Data Analysis:

-

Calculate the concentration of this compound and its metabolites at each time point.

-

Determine the degradation kinetics, typically by fitting the data to a first-order or other appropriate kinetic model to calculate the DT50 and DT90 values.

-

Establish a mass balance at each sampling point to account for all applied radioactivity.

Analytical Method 1: Gas Chromatography with Flame Photometric Detector (GC-FPD)

This method is suitable for the quantification of this compound and its metabolites after a derivatization step.

1. Sample Extraction:

-

Extract a known weight of soil (e.g., 5-10 g) with a suitable volume of 0.1 M ammonium hydroxide.

-

Shake for 1.5 hours and centrifuge at 3000-4000 rpm for 10 minutes.

2. Derivatization:

-

Take an aliquot of the supernatant, acidify, and concentrate it.

-

React the residue with trimethyl orthoacetate (TMOA) in the presence of acetic acid at an elevated temperature (e.g., 90-110 °C) for a specific time (e.g., 1-2 hours) to convert the analytes into their volatile methyl esters.

3. GC-FPD Analysis:

-

Gas Chromatograph: Equipped with a Flame Photometric Detector (FPD) in the phosphorus mode.

-

Column: A capillary column suitable for organophosphorus compound analysis (e.g., DB-17 or equivalent).

-

Temperatures: Injector at 250 °C, Detector at 280 °C.

-

Oven Program: A temperature gradient program to separate the derivatized analytes (e.g., start at 80 °C, ramp to 250 °C).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Quantification: Use an external or internal standard calibration curve prepared from derivatized analytical standards.

Analytical Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and specific method is increasingly used for the analysis of polar pesticides like this compound.

1. Sample Extraction:

-

Extract the soil sample with ultrapure water or a dilute aqueous buffer.

-

Shake and centrifuge as described for the GC method.

2. Derivatization (Pre-column):

-

Take an aliquot of the extract and adjust the pH to alkaline conditions using a borate buffer.

-

Add a solution of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and allow the reaction to proceed at room temperature for a set time (e.g., 1-2 hours). This derivatizes the primary amine group of glufosinate.

3. UPLC-MS/MS Analysis:

-

UPLC System: Equipped with a suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Ionization Source: Electrospray Ionization (ESI), usually in positive or negative mode depending on the analyte and derivatizing agent.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized glufosinate and its metabolites.

-

Quantification: Use a matrix-matched calibration curve to compensate for any matrix effects.

Below is a diagram illustrating a general experimental workflow for a soil degradation study.

Conclusion

The degradation of this compound in soil is a complex process predominantly driven by microbial activity, leading to the formation of the primary metabolites MPP and MPA, and eventual mineralization. The rate of this degradation is highly dependent on specific soil and environmental conditions. Accurate assessment of the environmental fate of this compound relies on well-designed laboratory and field studies employing sensitive and specific analytical methods, such as those outlined in this guide. This technical guide provides a foundational understanding for researchers and professionals to design and interpret studies on the soil degradation of this compound.

References

- 1. oecd.org [oecd.org]

- 2. Field Dissipation and Storage Stability of Glufosinate Ammonium and Its Metabolites in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Effect of glufosinate ammonium on environment_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Glufosinate-P-Ammonium in Soil Using Precolumn Derivation and Reversed-Phase High-Performance Liquid Chromatography [mdpi.com]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel - ECETOC [ecetoc.org]

Glufosinate-Ammonium: A Technical Guide to its Effects on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glufosinate-ammonium, a broad-spectrum herbicide, is widely utilized in agriculture for weed management. Its primary mode of action is the inhibition of glutamine synthetase, an enzyme crucial for nitrogen metabolism in plants, leading to a toxic accumulation of ammonia.[1][2] While effective in controlling unwanted vegetation, concerns persist regarding its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the current scientific knowledge on the effects of this compound on a range of non-target organisms, including soil microorganisms, aquatic life, terrestrial invertebrates, and mammals. It synthesizes quantitative toxicological data, details experimental methodologies for assessing its impact, and visualizes key pathways and workflows to support further research and risk assessment.

Effects on Soil Microorganisms

Soil microorganisms are vital for maintaining soil health and nutrient cycling. The application of this compound can influence their populations and activities.

1.1. Quantitative Data

| Organism/Process | Endpoint | Concentration/Dose | Observation | Reference |

| Soil Bacteria | Population | 450 g/ha | No significant long-term adverse effect; initial decrease followed by recovery. | [3][4] |

| Population | 900 g/ha and 1800 g/ha | Significant reduction in population with slower recovery at higher doses. | [3] | |

| Nitrogen-fixing bacteria | 900 g/ha (25 DAS) | 26.12 CFU x 10^4/g of soil (2016) | [3] | |

| Phosphate-solubilizing bacteria | 900 g/ha (25 DAS) | 8.34 CFU x 10^4/g of soil (2016) | [3] | |

| Soil Enzyme Activity | Catalase, Phosphatase, Urease, Dehydrogenase | Low concentrations (2, 4, 6 L/ha) | Increased enzyme activity. | [5] |

| Catalase, Phosphatase, Urease, Dehydrogenase | High concentration (8 L/ha) | Inhibited enzyme activity. | [5] | |

| Earthworm (Eisenia fetida) | Acute Toxicity (LC50) | > 2000 mg/kg | Relatively low acute toxicity. | [6] |

| Sublethal Effects | Low concentrations | Significant reduction in weight, cocoons, and larvae. | [6] |

DAS: Days After Sowing; CFU: Colony-Forming Units

1.2. Experimental Protocol: Soil Microbial Community Toxicity Test (based on OPPTS 850.5100)

This protocol is designed to assess the impact of a test substance on soil microbial functions, specifically carbon and nitrogen transformation.

-

Test System: A soil with a pH of 4 to 8, organic matter content between 1% and 8%, and a cation exchange capacity greater than 7 meq/100 g. The soil should not have been treated with fertilizers or pesticides within the last 24 months.

-

Test Substance Application: The test substance is mixed with the soil. For water-insoluble substances, a carrier like acetone or gum arabic can be used.

-

Incubation: Soil samples are incubated in the dark at approximately 22°C.

-

Endpoints Measured:

-

On days 5 and 28, samples are analyzed for ammonia (NH3) and nitrate (NO3) content to assess ammonification and nitrification.

-

On the same days, carbon dioxide (CO2) efflux is measured as an indicator of microbial respiration.

-

-

Controls: Untreated soil samples are used as controls.

-

Data Analysis: The measured endpoints in the treated samples are compared to the controls to determine the effect of the test substance.

Effects on Aquatic Organisms

Due to its high water solubility, this compound can contaminate aquatic environments through runoff and leaching, posing a risk to aquatic life.[6]

2.1. Quantitative Data

| Organism | Endpoint | Value | Exposure Duration | Reference |

| Fish | ||||

| Marine Medaka (Oryzias dancena) | LC50 | 8.76 mg/L | 96 hours | [7] |

| Fathead Minnow (Pimephales promelas) | LC50 | 421,000 µg ae/L | - | [8] |

| Aquatic Invertebrates | ||||

| Freshwater Snail (Biomphalaria glabrata) - Adult | LC50 | 3.77 mg/L | 96 hours | [6] |

| Freshwater Snail (Biomphalaria glabrata) - Embryo | LC50 | 0.01576 mg/L | 96 hours | [6] |

| Giant Freshwater Prawn (Macrobrachium rosenbergii) | - | Increased mortality in a time and concentration-dependent manner. | 24, 48, 72, 96 hours | [9] |

2.2. Experimental Protocol: Aquatic Invertebrate Acute Toxicity Test (Freshwater Daphnids - based on EPA Draft Guideline)

This test is designed to determine the acute toxicity of a substance to freshwater daphnids.

-

Test Organism: Daphnia magna or Daphnia pulex, first instar (less than 24 hours old).

-

Test Chambers: Glass vessels. To minimize absorption of the test substance, as little silicone adhesive as possible should be in contact with the water.

-

Test Conditions:

-

Temperature: 20 ± 2°C.

-

Photoperiod: 16 hours light, 8 hours dark.

-

Test Duration: 48 hours.

-

-

Test Concentrations: A control and at least five concentrations of the test substance in a geometric series.

-

Procedure:

-

Daphnids are exposed to the test concentrations.

-

Observations for immobilization and mortality are made at 24 and 48 hours.

-

-

Endpoint: The primary endpoint is the 48-hour EC50 (median effective concentration) for immobilization. The LC50 (median lethal concentration) may also be determined.

Effects on Terrestrial Invertebrates (Insects)

Pollinators and other beneficial insects can be exposed to this compound through direct contact with spray or by foraging on treated plants.

3.1. Quantitative Data

| Organism | Endpoint | Value | Route of Exposure | Reference |

| Honey Bee (Apis mellifera) | Acute LD50 | 600 µ g/bee | Oral | [10] |

| Acute LD50 | > 345 µ g/bee | Contact | [10] | |

| Solitary Bee (Osmia excavata) | Survival | 25.00–57.50% reduction | Oral (15-day exposure to 5-50 mg/L) | [11] |

| Food Intake | 24.95–49.95% reduction | Oral (15-day exposure to 5-50 mg/L) | [11] |

3.2. Experimental Protocol: Honey Bee Acute Oral Toxicity Test (based on OECD Guideline 213)

This laboratory test assesses the acute oral toxicity of a chemical to adult worker honey bees.[12]

-

Test Organism: Young adult worker honey bees (Apis mellifera) from a healthy, queen-right colony.

-

Test Substance Preparation: The test substance is dissolved or suspended in a 50% (w/v) sucrose solution.

-

Dosing:

-

Procedure:

-

Bees are starved for up to 4 hours before being provided with the dosed sucrose solution.

-

After the dosing period (typically a few hours), the treated food is replaced with an untreated 50% sucrose solution.

-

-

Observations: Mortality is recorded daily for at least 48 hours. The test may be extended to 96 hours if mortality increases significantly between 24 and 48 hours.[12][13] Sublethal effects (e.g., behavioral changes) are also recorded.[13]

-

Endpoint: The LD50 (median lethal dose) is calculated at 24 and 48 hours (and 72/96 hours if extended).[12]

Effects on Mammals

Mammalian toxicity studies are crucial for assessing the potential risks to wildlife and humans.

4.1. Quantitative Data

| Species | Study Type | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Effects at LOAEL | Reference |

| Rat | Chronic Toxicity | 2 | - | - | [14] |

| Dog | Chronic Toxicity | 5 | - | - | [14] |

| Rabbit | Developmental Toxicity (Maternal) | 6.3 | 20 | Clinical signs, weight loss, abortions, increased kidney weight. | [15] |

| Rabbit | Developmental Toxicity (Developmental) | 6.3 | 20 | Increased number of dead fetuses. | [15] |

| Rat | Subchronic Dermal | 100 | 300 | Aggressive behavior, piloerection, high startle response. | [16] |

| Dog | Subchronic/Chronic Oral | 1.5 | 5 | Clinical signs suggestive of neurotoxicity. | [16] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

4.2. Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents (based on OECD Guideline 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period.

-

Test Animal: Typically rats, young, healthy, and from a common laboratory strain.

-

Administration of Test Substance: The test substance is administered orally by gavage or in the diet/drinking water, daily for 28 days.

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not produce any evidence of toxicity.

-

Observations:

-

Daily: Clinical observations for signs of toxicity.

-

Weekly: Detailed clinical examination, body weight, and food/water consumption.

-

At Termination (Day 29): Hematology, clinical biochemistry, and gross necropsy.

-

-

Histopathology: Full histopathology is performed on the high-dose and control groups. Any organs showing effects in the high-dose group are then examined in the lower-dose groups.

-

Endpoint: Determination of the NOAEL.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of glutamine synthetase (GS).[2] This enzyme plays a critical role in nitrogen assimilation and ammonia detoxification in both plants and animals.

Inhibition of Glutamine Synthetase:

-

Glutamate is normally converted to glutamine by GS, incorporating ammonia in the process.

-

Glufosinate, an analog of glutamate, binds to the active site of GS.

-

This binding is essentially irreversible, leading to the inactivation of the enzyme.

-

The blockage of this pathway results in the rapid accumulation of ammonia to toxic levels.

-

It also leads to the depletion of glutamine, a key metabolite for many cellular processes.

In plants, this disruption of nitrogen metabolism and ammonia buildup leads to the inhibition of photosynthesis and ultimately cell death.[17] In animals, elevated ammonia levels can lead to neurotoxicity. The inhibition of GS can disrupt the glutamate-glutamine cycle in the brain, affecting neurotransmitter balance.

References

- 1. Insights into the effects of sublethal doses of pesticides this compound and sulfoxaflor on honey bee health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. isws.org.in [isws.org.in]

- 4. data.ms4sub.com [data.ms4sub.com]

- 5. Effect of glufosinate ammonium on environment_Chemicalbook [chemicalbook.com]

- 6. Toxicological Effects of this compound-Containing Commercial Formulations on Biomphalaria glabrata in Aquatic Environments: A Multidimensional Study from Embryotoxicity to Histopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicity and Effects of the Herbicide this compound (Basta) on the Marine Medaka Oryzias dancena -Fisheries and Aquatic Sciences | 학회 [koreascience.kr]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 10. Glyphosate and Glufosinate Residues in Honey and Other Hive Products [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. OECD Guidelines for the Testing of Chemicals / Section 2: Effects on Biotic ... - OECD - Google 圖書 [books.google.com.tw]

- 13. content.fera.co.uk [content.fera.co.uk]

- 14. Summary of safety evaluation toxicity studies of glufosinate ammonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apps.who.int [apps.who.int]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. This compound: a review of the current state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

Glufosinate-Ammonium: A Technical Guide to its Environmental Fate and Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosinate-ammonium is a broad-spectrum, non-selective, post-emergence herbicide used to control a wide variety of annual and perennial broadleaf weeds and grasses.[1][2] Its mode of action involves the inhibition of the enzyme glutamine synthetase, which is crucial for nitrogen metabolism in plants.[1][3][4][5] This inhibition leads to the accumulation of toxic levels of ammonia and the disruption of photosynthesis, ultimately causing plant death.[1][3][5] The development of glufosinate-tolerant crops has expanded its use in agriculture. This guide provides a comprehensive technical overview of the environmental fate and ecotoxicological impact of this compound, synthesizing key data and experimental methodologies for researchers and professionals in related fields.

Environmental Fate

The environmental behavior of this compound is characterized by its high water solubility and rapid microbial degradation in soil, which generally results in low persistence.[1][6][7] However, its mobility and potential for leaching are influenced by soil properties.[8][9]

Degradation

The primary route of dissipation for this compound in the environment is microbial degradation.[7][10][11][12] In soil, it is metabolized to several key products, with 3-(methylphosphinico)propionic acid (MPP) and 2-(methylphosphinico)acetic acid (MPA) being the major metabolites, eventually leading to the release of carbon dioxide.[10][11][13] The degradation half-life in soil is relatively short, though it can vary depending on environmental conditions.

Table 1: Degradation Half-Life of this compound

| Medium | Condition | Half-Life (DT50) | References |

| Soil | Aerobic | 4 - 23 days | [10][14] |

| Soil | Anaerobic | 37 - 56 days | [10][14] |

| Cropped Fields | Bare Ground | 4.3 - 10.3 days | [10] |

| Cropped Fields | Single Application | 8 - 30 days | [10] |

| Water-Sediment System | Aerobic Aquatic | 64 days | [10] |

| Buffered Solution (pH 5.0) | - | 433 days | [6] |

| Buffered Solution (pH 6.9) | - | 693 days | [6] |

| Buffered Solution (pH 9.3) | - | 533 days | [6] |

Soil Mobility

This compound is considered to be mobile to very mobile in soil, a characteristic attributed to its high water solubility (1370 g/L).[8][10] However, its adsorption to soil particles, particularly clay and organic matter, can significantly reduce its leaching potential.[8][9][15] The adsorption process is often described by the Freundlich isotherm.

Table 2: Soil Adsorption and Mobility Parameters for this compound

| Parameter | Value | Soil Type/Condition | References |

| Adsorption Coefficient (Kd) | 1.5 | - | [10] |

| Organic Carbon-Normalized Adsorption Coefficient (Koc) | 173 | - | [10] |

| Leaching Depth | < 10 cm | Humic layer | [16] |

| Leaching Depth | < 15 cm | Most soils | [11] |

Ecotoxicological Impact

The impact of this compound on non-target organisms is a key aspect of its environmental risk assessment. Its herbicidal nature makes it toxic to non-target plants, and it exhibits varying levels of toxicity to other organisms.

Effects on Non-Target Plants

As a non-selective herbicide, this compound is highly toxic to non-target plants.[17] Spray drift can cause significant damage to adjacent vegetation.[18]

Effects on Aquatic Organisms

This compound demonstrates moderate toxicity to fish and aquatic invertebrates.[17] However, its high water solubility creates a potential for contamination of aquatic environments.[14]

Table 3: Aquatic Toxicity of this compound

| Organism | Endpoint | Value | References |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | >2400 µg/L | [17] |

| Water Flea (Daphnia magna) | EC50 | >100 mg/L | [11] |

| Zebrafish (Danio rerio) | LC50 | >100 mg/L | [11] |

| Chlorella | EC50 | >100 mg/L | [11] |

| Freshwater Snail (Biomphalaria glabrata) - Adult | 96-h LC50 | 3.77 mg/L | [19][20] |

| Freshwater Snail (Biomphalaria glabrata) - Embryo | LC50 | 0.01576 mg/L | [19][20] |

Effects on Soil Organisms and Other Non-Target Fauna

This compound generally shows low to moderate toxicity to birds, earthworms, and honeybees.[1] However, sublethal effects on honey bee gut microbiota have been observed.[21] Studies on soil microbial communities have shown that while there can be initial negative impacts, recovery is often observed as the herbicide degrades.[22][23]

Experimental Protocols

Standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the environmental fate and impact of chemicals like this compound.

Soil Degradation Studies (Adapted from OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under controlled aerobic and anaerobic conditions.

Methodology:

-

Test System: Soil samples (e.g., sandy loam) are treated with ¹⁴C-labeled this compound.

-

Incubation: Samples are incubated in the dark at a controlled temperature (e.g., 20°C) in biometer flasks or flow-through systems.[20]

-

Aerobic Conditions: A continuous flow of carbon dioxide-free, humidified air is passed through the aerobic samples.

-

Anaerobic Conditions: After an initial aerobic phase to allow for microbial activity, the flasks are purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

Sampling: Duplicate flasks are removed at specified intervals (e.g., 0, 7, 14, 28, 60, 90, and 120 days).[20]

-

Analysis: Soil samples are extracted with appropriate solvents. The parent compound and its degradation products are quantified using techniques like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[24] Evolved ¹⁴CO₂ is trapped and measured to determine mineralization.

-

Data Analysis: The rate of degradation (DT50) is calculated using appropriate kinetic models.

Soil Adsorption/Desorption Studies (Batch Equilibrium Method; Adapted from OECD Guideline 106)

Objective: To determine the adsorption and desorption characteristics of this compound in different soil types.[9][17]

Methodology:

-

Test System: A known mass of soil is equilibrated with a known volume of a solution containing this compound of a specific concentration.[14]

-

Equilibration: The soil-solution slurry is agitated for a predetermined time to reach equilibrium.

-

Separation: The soil and aqueous phases are separated by centrifugation.[14]

-

Analysis: The concentration of this compound remaining in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations (indirect method).[18]

-

Adsorption Isotherm: The experiment is repeated with a range of initial concentrations to generate an adsorption isotherm, which is often fitted to the Freundlich equation.

-

Desorption: After the adsorption phase, the supernatant is replaced with a pesticide-free solution, and the system is re-equilibrated to measure the amount of desorbed this compound.

Aquatic Toxicity Testing (Adapted from OECD Guidelines 202, 203)

Objective: To determine the acute toxicity of this compound to aquatic organisms.

Methodology:

-

Test Organisms: Standard test species such as Daphnia magna (invertebrate) or Danio rerio (zebrafish) are used.

-

Exposure: Organisms are exposed to a range of concentrations of this compound in a suitable aqueous medium under controlled conditions (temperature, light, pH).

-

Duration: The test is typically conducted for a fixed period (e.g., 48 hours for Daphnia, 96 hours for fish).

-

Observation: The number of immobilized (Daphnia) or dead (fish) organisms is recorded at specific time points.

-

Data Analysis: The concentration that causes an effect (immobilization or mortality) in 50% of the test population (EC50 or LC50) is calculated using statistical methods.

Analytical Method for Residue Determination (HPLC-MS/MS)

Objective: To accurately quantify residues of this compound and its metabolites in environmental matrices.

Methodology:

-

Extraction: The sample (soil, water, or biological tissue) is extracted with a suitable solvent, often an aqueous solution. For soil, an oscillator may be used to facilitate extraction.[24]

-

Clean-up: The extract is purified to remove interfering matrix components. This may involve solid-phase extraction (SPE).[24]

-

Derivatization: As this compound and its metabolites are highly polar and lack a strong chromophore, they are often derivatized before analysis. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[24][25]

-

Instrumentation: The derivatized analytes are separated using reversed-phase HPLC and detected by a tandem mass spectrometer (MS/MS).[12][24]

-

Quantification: The concentration of the analytes is determined by comparing the response to that of known standards.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of glutamine synthetase. This leads to a cascade of downstream effects.

References

- 1. Evaluation of OECD guidelines for testing of chemicals with aquatic organisms (Technical Report) | OSTI.GOV [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. agriculture.basf.com [agriculture.basf.com]

- 5. ars.usda.gov [ars.usda.gov]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. oecd.org [oecd.org]

- 14. york.ac.uk [york.ac.uk]

- 15. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 16. Field Dissipation and Storage Stability of Glufosinate Ammonium and Its Metabolites in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. oecd.org [oecd.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. qascf.com [qascf.com]

- 25. Method of Glyphosate, AMPA, and Glufosinate Ammonium Determination in Beebread by Liquid Chromatography—Tandem Mass Spectrometry after Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Glufosinate-Ammonium toxicology studies in mammals

An In-depth Technical Guide to the Toxicology of Glufosinate-Ammonium in Mammals

Introduction

This compound is a broad-spectrum herbicide widely used for vegetation control. Its primary mechanism of action is the inhibition of glutamine synthetase (GS), an enzyme crucial for ammonia detoxification and amino acid metabolism in plants.[1][2][3] In mammals, while GS is also present and can be inhibited by glufosinate, the toxicological effects are complex due to the existence of alternative metabolic pathways for ammonia homeostasis.[4][5] This guide provides a comprehensive overview of key toxicology studies on this compound in various mammalian species, detailing experimental protocols, summarizing quantitative data, and visualizing relevant pathways and workflows.

Mechanism of Action

This compound is a structural analogue of glutamate.[5] Its herbicidal activity stems from the irreversible inhibition of glutamine synthetase, which leads to the accumulation of ammonia and a depletion of glutamine in plants.[3] In mammals, inhibition of GS can also occur, particularly at high doses, which can disrupt glutamate-glutamine cycling, a critical process for neurotransmitter recycling in the brain.[6] This disruption and potential ammonia buildup are thought to underlie the observed neurotoxic effects.[3][5] However, mammals possess other pathways for ammonia detoxification, which means the effects are not as rapidly lethal as in plants.[4][5]

Acute Toxicity

This compound exhibits low to moderate acute toxicity following oral, dermal, and inhalation exposure in mammals.[1][7] Clinical signs of neurotoxicity, such as convulsions and tremors, have been observed at higher doses.[1][8]

Data Presentation: Acute Toxicity

| Species | Route | Parameter | Value (mg/kg bw) | Reference |

|---|---|---|---|---|

| Rat (Male) | Oral | LD50 | 2000 - 4010 | [8][9] |

| Rat (Female) | Oral | LD50 | 1600 - 3030 | [8][9] |

| Mouse (Male) | Oral | LD50 | 431 | [8] |

| Mouse (Female) | Oral | LD50 | 416 | [8][10] |

| Rat | Dermal | LD50 | >2000 | [1] |

| Rat | Inhalation | LC50 | ≥1.26 mg/L |[1][4] |

Experimental Protocols: Acute Oral Toxicity (Rat) A typical acute oral toxicity study follows OECD Guideline 423. Groups of rats (e.g., Wistar or Sprague-Dawley) are administered a single dose of this compound via oral gavage.[8] Animals are observed for mortality, clinical signs of toxicity (with particular attention to neurobehavioral changes), and effects on body weight for a period of 14 days.[8] A post-mortem gross necropsy is performed on all animals. The LD50 is then calculated based on the observed mortality across different dose groups.

Subchronic Toxicity

Repeated exposure to this compound over a subchronic period (typically 90 days) has been shown to affect the liver, kidneys, and nervous system. A key finding in several studies is the inhibition of glutamine synthetase in various tissues.[2][11]

Data Presentation: Subchronic Toxicity (90-Day Studies)

| Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Critical Effects at LOAEL | Reference |

|---|---|---|---|---|

| Rat (Male) | 6.2 - 8.8 | 64 - 90 | Glutamine synthetase inhibition in the brain. | [12] |

| Mouse | 48 | 192 | Changes in clinical biochemistry and increased liver weights. | [12] |

| Dog | 5.0 | 8.5 | Clinical signs of toxicity (stiff gait, tremors), reduced weight gain. |[8][9] |

Experimental Protocols: 90-Day Dietary Study (Dog) In a representative study, groups of beagle dogs (e.g., 4 per sex per group) are administered this compound in their diet for 90 days at various concentrations.[2] The protocol involves daily clinical observations, weekly measurements of body weight and food consumption, and periodic hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy is performed, and organ weights are recorded. Histopathological examinations are conducted on a comprehensive set of tissues from all animals to identify target organs and characterize any treatment-related effects.

Chronic Toxicity and Carcinogenicity

Long-term studies in rodents have been conducted to assess the chronic toxicity and carcinogenic potential of this compound. These studies have not found evidence of carcinogenic potential in rats or mice.[1][7][9] The primary effects observed at high doses were related to organ weight changes, alterations in clinical chemistry, and inhibition of glutamine synthetase.[1]

Data Presentation: Chronic Toxicity and Carcinogenicity

| Species | Study Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings | Reference |

|---|---|---|---|---|---|

| Rat | 130 Weeks | 7.6 | 26.7 | Effects on hematology, glutathione levels, and brain glutamine synthetase inhibition. No carcinogenic potential. | [1][2] |

| Mouse | 2 Years | 10.8 | 23 | Increased mortality, reduced body weight gain, changes in clinical chemistry. No carcinogenic potential. | [1] |

| Dog | 1 Year | 5.0 | 8.5 | Clinical signs of toxicity, reduced weight gain, mortality. |[9] |

Experimental Protocols: Combined Chronic Toxicity/Carcinogenicity Study (Rat) This type of study, often following OECD Guideline 453, involves administering this compound to groups of rats (e.g., 50-60 per sex per group) in their diet for up to 24-30 months.[2][9] Endpoints evaluated include survival, clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis at multiple time points. A complete histopathological examination of a wide range of tissues from all animals is conducted to identify any neoplastic (tumors) or non-neoplastic lesions.

Genotoxicity

This compound has been evaluated in a comprehensive range of in vitro and in vivo genotoxicity assays. The collective evidence from these studies indicates that it is not genotoxic.[1][7][9]

Experimental Protocols: Genotoxicity Battery A standard battery of tests is typically performed to assess genotoxicity, including:

-

Ames Test (Bacterial Reverse Mutation Assay): Tests for gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Mammalian Cell Gene Mutation Assay: Often uses mouse lymphoma or Chinese hamster ovary (CHO) cells to detect mutations.

-

In Vitro Chromosomal Aberration Assay: Evaluates the potential to induce structural chromosomal damage in cultured mammalian cells.

-

In Vivo Micronucleus Assay: Bone marrow from treated rodents (usually mice) is examined for micronuclei, an indicator of chromosomal damage.[9]

Reproductive and Developmental Toxicity

Studies have shown that at high doses, this compound can impact reproductive and developmental endpoints. Effects are often observed at dose levels that also produce maternal toxicity.[9] The primary concern identified is pre-implantation or implantation loss in rats at high doses.[13][14] The compound is not considered teratogenic.[7]

Data Presentation: Reproductive and Developmental Toxicity

| Study Type | Species | Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

|---|---|---|---|---|---|---|

| 2-Generation Reproduction | Rat | Parental Systemic | 44 | 206 | Reduced feed consumption. | [1][4] |

| 2-Generation Reproduction | Rat | Reproductive/Offspring | ~10 (120 ppm) | ~28 (360 ppm) | Decreased number of viable pups, pre-implantation losses. | [9][14] |

| Developmental | Rat | Maternal | 10 | 50 | Vaginal bleeding, hyperactivity, abortions. | [1][9] |

| Developmental | Rat | Developmental | 50 | 250 | Dilated renal pelvis. | [9] |

| Developmental | Rabbit | Maternal | 6.3 | 20 | Reduced food consumption and body weight gain, abortions. | [1][9] |

| Developmental | Rabbit | Developmental | 6.3 | 20 | Increased number of dead fetuses. |[1][4] |

Experimental Protocols: Developmental Toxicity Study (Rabbit) Following OECD Guideline 414, groups of pregnant rabbits are administered this compound by oral gavage during the period of major organogenesis (e.g., gestation days 7 to 19).[9] Maternal animals are observed for clinical signs, body weight changes, and food consumption. Near the end of gestation, the does are euthanized, and a detailed examination of uterine contents is performed. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Neurotoxicity

Neurotoxicity is a significant endpoint of concern for this compound, with effects observed in acute, subchronic, and developmental neurotoxicity studies.[8][15]

Data Presentation: Neurotoxicity

| Study Type | Species | NOAEL | LOAEL | Critical Effects at LOAEL | Reference |

|---|---|---|---|---|---|

| Acute Gavage | Rat | 100 mg/kg bw | 500 mg/kg bw | Clinical signs of neurotoxicity. | [1] |

| 90-Day Dietary | Rat | 6.2 mg/kg bw/day (100 ppm) | 15 mg/kg bw/day (200 ppm) | >50% reduction in liver glutamine synthetase activity. | [1][4] |

| Developmental | Rat | 14 mg/kg bw/day (200 ppm) | 69 mg/kg bw/day (1000 ppm) | Reduced pup body weight, effects on motor activity, hippocampal pathology. |[4] |

Experimental Protocols: Developmental Neurotoxicity (DNT) Study As per OECD Guideline 426, pregnant female rats are exposed to this compound in their diet from gestation day 6 through lactation day 21.[4] The offspring are then subjected to a battery of functional tests at various ages to assess motor activity, auditory startle, learning, and memory.[9] At study termination, neuropathological examinations of the central and peripheral nervous systems are performed on the offspring.

Conclusion

The toxicological profile of this compound in mammals is well-characterized. It exhibits low acute toxicity, is not genotoxic or carcinogenic, and is not considered a teratogen.[1][7] The primary toxicological concerns are neurotoxicity and reproductive effects (specifically pre- and post-implantation loss), which are observed at high dose levels.[4][14] The mechanism for these effects is linked to the inhibition of glutamine synthetase.[5][14] Regulatory bodies have established acceptable daily intake (ADI) and acute reference dose (ARfD) values based on the NOAELs from the most sensitive endpoints, typically neurotoxicity or developmental/reproductive effects, to ensure human safety.[1][10]

References

- 1. fao.org [fao.org]

- 2. 828. This compound (Pesticide residues in food: 1991 evaluations Part II Toxicology) [inchem.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. apps.who.int [apps.who.int]

- 5. Glufosinate ammonium--some aspects of its mode of action in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic exposure to this compound induces spatial memory impairments, hippocampal MRI modifications and glutamine synthetase activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Summary of safety evaluation toxicity studies of glufosinate ammonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pesticidereform.org [pesticidereform.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. This compound (Ref: HOE 039866) [sitem.herts.ac.uk]

- 11. Toxicological evaluations [inchem.org]

- 12. Federal Register :: Glufosinate Ammonium; Pesticide Tolerance [federalregister.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of reproductive toxicity and classification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. deq.mt.gov [deq.mt.gov]

A Comparative Analysis of the Mechanisms of Action: Glufosinate-Ammonium vs. Glyphosate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the mechanisms of action of two widely used broad-spectrum herbicides: glufosinate-ammonium and glyphosate. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the biochemical pathways targeted by these compounds, the experimental methodologies used to characterize their activity, and a quantitative comparison of their inhibitory effects.

Executive Summary

This compound and glyphosate are both potent herbicides that disrupt essential amino acid biosynthesis in plants, but they do so through distinct molecular mechanisms, targeting different key enzymes. This compound's primary mode of action is the inhibition of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism. This leads to a rapid accumulation of toxic ammonia and the depletion of essential amino acids, causing rapid cell damage and cessation of photosynthesis.[1][2][3][4][5] In contrast, glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway, which is responsible for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[6][7][8][9] This systemic herbicide translocates throughout the plant, leading to a slower, but comprehensive, disruption of protein synthesis and other vital functions.[6] Understanding these fundamental differences is crucial for developing new herbicidal compounds and for managing the emergence of herbicide-resistant weeds.

Mechanism of Action: A Detailed Comparison

This compound: Inhibition of Glutamine Synthetase

This compound is a contact herbicide with limited systemic movement within the plant.[1][4] Its active component, phosphinothricin, is a structural analog of glutamate.[10] The primary target of phosphinothricin is glutamine synthetase (GS), a central enzyme in nitrogen assimilation.[1][2][4]

The inhibition of GS by phosphinothricin leads to two major downstream effects:

-

Ammonia Accumulation: GS is responsible for detoxifying ammonia by incorporating it into glutamine.[3][11] Inhibition of GS causes a rapid and toxic buildup of ammonia within plant cells.[3][4][5] This accumulation disrupts cellular pH gradients, uncouples photophosphorylation, and leads to the generation of reactive oxygen species (ROS), causing rapid membrane damage and cell death.[5][12]

-

Depletion of Glutamine and other Amino Acids: The blockage of glutamine synthesis starves the plant of a key nitrogen donor for the biosynthesis of other amino acids and nitrogenous compounds.[13][14] This disruption of nitrogen metabolism further contributes to the cessation of plant growth and eventual death.

Glyphosate: Inhibition of EPSP Synthase

Glyphosate is a systemic herbicide that is absorbed through the foliage and translocated throughout the plant to its growing points.[6][9] Its mechanism of action is the specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway.[6][7][8][15] This pathway is essential for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms, but is absent in animals.[6][7]

The inhibition of EPSPS by glyphosate results in:

-

Blockage of Aromatic Amino Acid Synthesis: By inhibiting EPSPS, glyphosate prevents the production of chorismate, a crucial precursor for the synthesis of aromatic amino acids.[6] These amino acids are vital for protein synthesis and the production of numerous secondary metabolites, including lignins, alkaloids, and flavonoids.[8][16]

-

Accumulation of Shikimate: The blockage of the shikimate pathway leads to the accumulation of its substrate, shikimate-3-phosphate, which is then often dephosphorylated to shikimate.[6][8] The measurement of shikimate accumulation is a common method to assess glyphosate's effect on plants.

Quantitative Data Comparison

The following tables summarize key quantitative data related to the inhibitory activity of this compound and glyphosate.

Table 1: Enzyme Inhibition Constants

| Herbicide | Target Enzyme | Plant/Organism | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Glyphosate | EPSP Synthase | Zea mays | 0.066 µM | - | [1] |

| Glyphosate | EPSP Synthase | Neurospora crassa | 1.1 µM | - | [6] |

| Glyphosate | EPSP Synthase | Vulpia myuros | - | 264 ± 190 µM | [3] |

| Glyphosate | EPSP Synthase | Apera spica-venti | - | 81 ± 75 µM | [3] |

| Glufosinate | Glutamine Synthetase | Lolium perenne (Susceptible) | - | ~10 µM | [11] |

| Glufosinate | Glutamine Synthetase | Lolium perenne (Resistant) | - | >100 µM | [11] |

Table 2: Comparative Efficacy and Characteristics

| Feature | This compound | Glyphosate | Reference(s) |

| Primary Mechanism | Inhibition of Glutamine Synthetase | Inhibition of EPSP Synthase | [3][9] |

| Herbicide Type | Contact, limited translocation | Systemic, translocated | [1][4][9] |

| Speed of Action | Fast-acting (symptoms in hours to a few days) | Slower-acting (symptoms in several days to a week) | [13][17] |

| Primary Effect | Toxic ammonia accumulation, nitrogen metabolism disruption | Blockage of aromatic amino acid synthesis | [3][9] |

| Effectiveness on Perennials | Less effective | Highly effective | [9][13] |

| Effectiveness on Annuals | Highly effective on broadleaf weeds | Highly effective on grasses and broadleaf weeds | [9] |

Experimental Protocols

Assay for EPSP Synthase Activity and Inhibition by Glyphosate

This protocol is based on the colorimetric measurement of inorganic phosphate (Pi) released during the enzymatic reaction.

Materials:

-

Plant leaf tissue

-

Extraction Buffer: 100 mM MOPS, 5 mM EDTA, 10% (v/v) glycerol, 50 mM KCl, 0.5 mM benzamidine, 10 mM β-mercaptoethanol, 1% (w/v) PVPP.

-

Assay Buffer: 100 mM MOPS, 1 mM MgCl₂, 10% (v/v) glycerol, 2 mM sodium molybdate, 200 mM NaF.

-

Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).

-

Glyphosate solutions of varying concentrations.

-

Phosphate detection reagent (e.g., EnzCheck Phosphate Assay Kit).

-

Spectrophotometer.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen leaf tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 18,000 x g) at 4°C.

-

The supernatant contains the crude enzyme extract. The protein concentration should be determined (e.g., by Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer, S3P, and PEP in a microplate well.

-

For inhibition assays, add varying concentrations of glyphosate to the reaction mixture.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at a controlled temperature (e.g., 25-37°C).

-

Measure the rate of Pi release by monitoring the change in absorbance at the appropriate wavelength for the phosphate detection reagent.

-

-

Data Analysis:

-

Calculate the enzyme activity as the rate of Pi production per unit of protein per unit of time.

-

For inhibition studies, plot the enzyme activity against the glyphosate concentration and determine the IC50 value (the concentration of glyphosate that inhibits 50% of the enzyme activity).

-

Assay for Glutamine Synthetase Activity and Inhibition by Glufosinate

This protocol describes the γ-glutamyl transferase assay, which is a common method for measuring GS activity.

Materials:

-

Plant leaf tissue